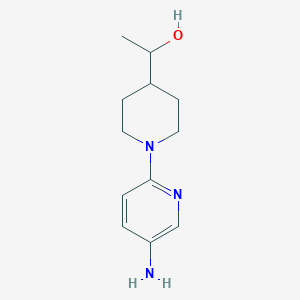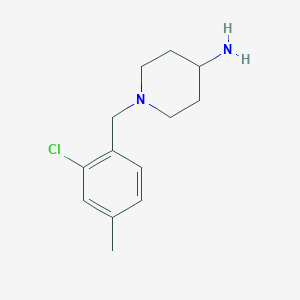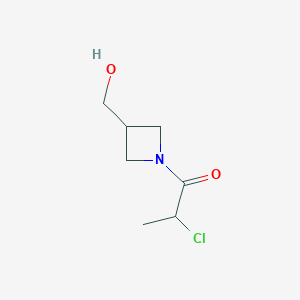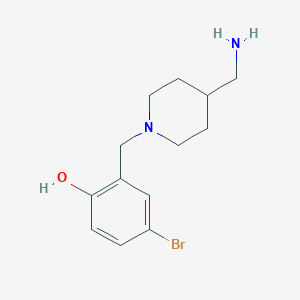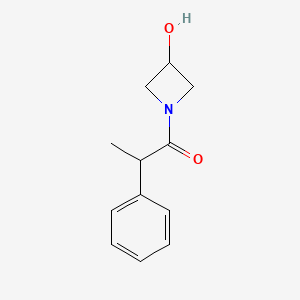
1-(5-Bromo-2-hydroxybenzyl)pyrrolidine-3-carboxylic acid
Übersicht
Beschreibung
“1-(5-Bromo-2-hydroxybenzyl)pyrrolidine-3-carboxylic acid” is a compound with the molecular formula C12H14BrNO3. It has a molecular weight of 300.15 g/mol. The compound is part of a class of organic compounds known as pyrrolidines .
Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C12H14BrNO3/c13-10-1-2-11(15)9(5-10)7-14-4-3-8(6-14)12(16)17/h1-2,5,8,15H,3-4,6-7H2,(H,16,17). This provides a standardized way to represent the compound’s molecular structure.
Physical And Chemical Properties Analysis
The compound is solid . As mentioned earlier, it has a molecular weight of 300.15 g/mol.
Wissenschaftliche Forschungsanwendungen
Antioxidant and Anticholinergic Activities
1-(5-Bromo-2-hydroxybenzyl)pyrrolidine-3-carboxylic acid and its derivatives demonstrate powerful antioxidant activities, as evidenced by various bioanalytical antioxidant methods. These include 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) and 2,2-diphenyl-1-picrylhydrazyl assays. Additionally, these compounds have been tested against cholinergic enzymes, including acetylcholinesterase and butyrylcholinesterase, showing significant inhibitory activities (Rezai et al., 2018).
Synthesis of Derivatives for Various Applications
The synthesis of derivatives of 1-(5-Bromo-2-hydroxybenzyl)pyrrolidine-3-carboxylic acid has been explored for multiple applications. This includes the creation of novel compounds with potential antibacterial and antifungal activities. The structures of these compounds are established based on analytical and spectral data, suggesting a variety of potential applications in the pharmaceutical and biochemical fields (Mehta, 2013).
Applications in Organic Synthesis
This compound and its related derivatives have been used in organic synthesis, particularly in the preparation of optically pure compounds. For instance, the synthesis of optically pure 2-(1-hydroxybenzyl)piperidine and pyrrolidine has been reported, highlighting the compound's role in the creation of stereoselectively controlled organic molecules (Ruano, Alemán, & Cid, 2006).
Development of Novel Compounds
Research has also focused on synthesizing novel (R)-2-{[5-bromo-1-(3-bromopropyl)-1H (substituted)-indol-3-yl]methyl}pyrrolidine-1-carboxylic acid derivatives. These compounds have been characterized by various methods, indicating potential for further exploration in medicinal chemistry (Mogulaiah, Sundar, & Tasleem, 2018).
Extraction and Separation Technologies
The compound's derivatives have been studied in the context of reactive extraction technologies. For example, research on the extraction of pyridine-2-carboxylic acid using non-toxic extractant and diluent systems highlights the application of these compounds in improving extraction efficiency and reducing toxicity in industrial processes (Datta & Kumar, 2014).
Eigenschaften
IUPAC Name |
1-[(5-bromo-2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3/c13-10-1-2-11(15)9(5-10)7-14-4-3-8(6-14)12(16)17/h1-2,5,8,15H,3-4,6-7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTFFGNVFPJQIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)CC2=C(C=CC(=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-2-hydroxybenzyl)pyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



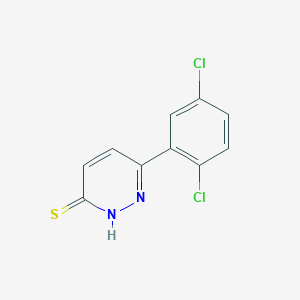
![1-(Pyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-amine](/img/structure/B1474668.png)

